molecular formula C7H10BrNO B11788479 1-(4-Bromo-5-methylfuran-2-yl)-N-methylmethanamine

1-(4-Bromo-5-methylfuran-2-yl)-N-methylmethanamine

Cat. No.: B11788479
M. Wt: 204.06 g/mol
InChI Key: VFQBQMCNCCGKSY-UHFFFAOYSA-N
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Description

1-(4-Bromo-5-methylfuran-2-yl)-N-methylmethanamine is an organic compound that belongs to the class of furan derivatives It contains a bromine atom and a methyl group attached to a furan ring, along with a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-5-methylfuran-2-yl)-N-methylmethanamine typically involves the bromination of a furan derivative followed by the introduction of a methylamine group. One common method involves the use of molecular bromine or other brominating agents such as N-bromosuccinimide (NBS) to introduce the bromine atom into the furan ring. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally benign solvents and reagents is preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-5-methylfuran-2-yl)-N-methylmethanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The furan ring can undergo oxidation to form various oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form different reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted furan derivatives, while oxidation can produce furanones or other oxidized compounds .

Scientific Research Applications

1-(4-Bromo-5-methylfuran-2-yl)-N-methylmethanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-5-methylfuran-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The bromine atom and the furan ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromo-5-methylfuran-2-yl)-N-methylmethanamine is unique due to its specific substitution pattern on the furan ring and the presence of a methylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C7H10BrNO

Molecular Weight

204.06 g/mol

IUPAC Name

1-(4-bromo-5-methylfuran-2-yl)-N-methylmethanamine

InChI

InChI=1S/C7H10BrNO/c1-5-7(8)3-6(10-5)4-9-2/h3,9H,4H2,1-2H3

InChI Key

VFQBQMCNCCGKSY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)CNC)Br

Origin of Product

United States

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